Product packaging for 3-(2-Fluoropropan-2-YL)aniline(Cat. No.:)

3-(2-Fluoropropan-2-YL)aniline

Cat. No.: B15325129
M. Wt: 153.20 g/mol
InChI Key: SEUJQDMPJFPUIW-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Contemporary Organic Synthesis and Medicinal Chemistry Exploration

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique and often beneficial properties to organic molecules. In medicinal chemistry, this strategy is widely employed to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.netnih.gov The carbon-fluorine bond is exceptionally strong, which can block metabolically vulnerable sites on a molecule, thereby prolonging its therapeutic effect. nih.gov Furthermore, fluorine's introduction can alter the acidity or basicity (pKa) of nearby functional groups and modulate lipophilicity, which are critical parameters for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netacs.org Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on drug design. nih.gov

In organic synthesis, fluorinated compounds serve as versatile intermediates. The unique electronic properties of fluorine can influence the reactivity and selectivity of chemical transformations, enabling the construction of complex molecular architectures that would be otherwise difficult to achieve.

Overview of Aniline (B41778) Derivatives in Diversified Chemical Transformations and Complex Molecule Construction

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of more complex molecules. rsc.org They are integral to the synthesis of dyes, polymers, agrochemicals, and, most notably, pharmaceuticals. rsc.org The amino group on the aniline ring can be readily functionalized, and the aromatic ring itself is amenable to various substitution reactions.

The versatility of aniline derivatives is evident in their use in a multitude of chemical reactions, including diazotization, which opens pathways to a wide range of functionalities. They are also key components in coupling reactions, such as the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds. rsc.org The ability to introduce diverse substituents onto the aniline ring allows for the fine-tuning of the molecule's steric and electronic properties, making aniline derivatives indispensable tools for constructing complex and biologically active molecules. researchgate.net

Contextualization and Academic Research Focus on 3-(2-Fluoropropan-2-YL)aniline as a Key Chemical Motif

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest it is a compound of significant interest. The molecule combines the versatile aniline core with a unique 2-fluoropropan-2-yl substituent. This group, featuring a tertiary carbon attached to a fluorine atom, is expected to confer distinct properties.

The academic interest in such a motif would likely stem from several key areas:

Medicinal Chemistry: The 2-fluoropropan-2-yl group can be considered a bioisostere for other bulky lipophilic groups. Its presence is anticipated to enhance metabolic stability and influence the conformation of the molecule, potentially leading to improved binding affinity and selectivity for biological targets. Research would likely explore its use as a building block for novel therapeutic agents. Structurally related compounds, such as those with perfluoropropan-2-yl groups, have been investigated for their fungicidal activities.

Organic Synthesis: The synthesis of this compound itself presents an interesting challenge. The introduction of the 2-fluoropropan-2-yl group onto the aromatic ring is a non-trivial transformation that could spur the development of new synthetic methodologies. Once synthesized, this aniline derivative can be used as a precursor for more complex fluorinated molecules.

Materials Science: The incorporation of fluorinated groups can impact the physical properties of materials, such as polymers. The specific properties imparted by the 2-fluoropropan-2-yl group could be explored for the development of new materials with tailored characteristics.

Given the established importance of fluorinated anilines, it is plausible that this compound is utilized as a key intermediate in proprietary industrial research and development, particularly in the pharmaceutical and agrochemical sectors, even if detailed academic studies are not yet widespread. The synthesis of structurally similar compounds often involves multi-step processes, including nitration and subsequent reduction of a corresponding fluorinated aromatic precursor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FN B15325129 3-(2-Fluoropropan-2-YL)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

3-(2-fluoropropan-2-yl)aniline

InChI

InChI=1S/C9H12FN/c1-9(2,10)7-4-3-5-8(11)6-7/h3-6H,11H2,1-2H3

InChI Key

SEUJQDMPJFPUIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)N)F

Origin of Product

United States

Synthetic Methodologies for 3 2 Fluoropropan 2 Yl Aniline and Its Precursors

Strategies for Introducing the Fluorinated Isopropyl Moiety

The introduction of the 2-fluoropropan-2-yl group onto an aromatic ring is a key challenge in the synthesis of 3-(2-fluoropropan-2-yl)aniline. This can be achieved through direct fluorination of a suitable precursor or by constructing the aniline (B41778) derivative from a building block that already contains the desired fluorinated moiety.

Direct Fluorination Approaches

Direct fluorination methods involve the introduction of a fluorine atom at a late stage of the synthesis, typically onto a molecule already possessing the isopropyl or a related precursor group. These methods can be classified based on the nature of the fluorinating agent and the reaction mechanism.

Nucleophilic fluorination is a common strategy for introducing fluorine. ucla.edu This approach typically involves the displacement of a leaving group by a fluoride (B91410) ion source. In the context of synthesizing tertiary alkyl fluorides, this can be challenging due to competing elimination reactions. cas.cn However, methods have been developed to overcome these limitations.

One potential pathway involves the dehydroxylative fluorination of a tertiary alcohol precursor, such as 2-(3-aminophenyl)propan-2-ol. Reagents like PyFluor have been developed for the deoxyfluorination of a wide range of alcohols with minimal elimination side products. ucla.edu Another approach utilizes sulfuryl fluoride (SO2F2) and a fluoride source like tetramethylammonium (B1211777) fluoride (NMe4F) for the deoxyfluorination of phenols via aryl fluorosulfonate intermediates, which could be adapted for tertiary alcohols. nih.gov The choice of fluoride source is critical, as common sources like metal fluoride salts can have low solubility and high basicity. ucla.edu

Reagent SystemSubstrate TypeKey Features
PyFluorAlcoholsStable, low-cost deoxyfluorination reagent; minimizes elimination. ucla.edu
SO2F2 / NMe4FPhenols (adaptable)One-pot conversion via aryl fluorosulfonate intermediates. nih.gov
(salen)Co-catalysisEpoxides, AziridinesAsymmetric catalytic aliphatic fluorination. ucla.edu
Pd-catalysisAllylic ChloridesAsymmetric allylic fluorination. ucla.edu

This table summarizes various nucleophilic fluorination systems and their key characteristics.

Electrophilic fluorination employs reagents that deliver an electrophilic fluorine atom ("F+") to a nucleophilic carbon center. wikipedia.org This method is an alternative to nucleophilic fluorination and has seen significant development with the advent of stable N-F reagents. wikipedia.org For the synthesis of tertiary fluorides, electrophilic fluorination of a suitable precursor, such as a tertiary alcohol, is a viable strategy. cas.cnorganic-chemistry.org

Reagents like Selectfluor® are commonly used for this purpose. cas.cnorganic-chemistry.org The activation of a tertiary hydroxyl group, for instance by a Ph2PCH2CH2PPh2/ICH2CH2I system, can facilitate efficient dehydroxylative fluorination with Selectfluor®. cas.cnorganic-chemistry.org This reaction can proceed rapidly, often within minutes, and is compatible with a variety of functional groups. organic-chemistry.org The mechanism of electrophilic fluorination is complex and may involve either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org

ReagentSubstrate TypeKey Features
Selectfluor®Tertiary AlcoholsEfficient dehydroxylative fluorination when activated. cas.cnorganic-chemistry.org
N-Fluorobenzenesulfonimide (NFSI)Alkenes, CarbanionsEffective and commonly used N-F reagent. wikipedia.orgnih.gov
N-Fluoro-o-benzenedisulfonimide (NFOBS)Aryl Grignards, AryllithiumsUsed in mechanistic studies of electrophilic fluorination. wikipedia.org

This table presents common electrophilic fluorinating agents and their applications.

Radical fluorination offers a complementary approach to nucleophilic and electrophilic methods, involving the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the use of highly reactive reagents like fluorine gas limited its application, but the discovery that electrophilic N-F reagents can act as fluorine atom sources has led to a resurgence in this area. wikipedia.org

One strategy involves the decarboxylative fluorination of aliphatic carboxylic acids. This can be achieved using reagents like Selectfluor® in the presence of a silver nitrate (B79036) catalyst in an aqueous solution. researchgate.net Photoredox catalysis has also been employed for the fluorodecarboxylation of carboxylic acids. researchgate.netnih.gov Another approach is the direct fluorination of C-H bonds. For instance, the photooxidation of cumene (B47948) (isopropylbenzene) can generate radicals that could potentially be trapped with a fluorine source. researchgate.net

MethodRadical PrecursorFluorine SourceKey Features
Decarboxylative FluorinationAliphatic Carboxylic AcidsSelectfluor® / AgNO3Proceeds under mild conditions in aqueous solution. researchgate.net
Photoredox FluorodecarboxylationCarboxylic AcidsN-Fluorobenzenesulfonimide (NFSI)Utilizes visible light and a photosensitizer. researchgate.net
C-H FluorinationAlkanesSelectfluor®Can be achieved with metal catalysts or under metal-free conditions. wikipedia.org

This table outlines various radical fluorination methods, their precursors, and key characteristics.

Synthesis via Fluorinated Building Blocks and Reagents

An alternative to direct fluorination is the use of building blocks that already contain the 2-fluoropropyl moiety. This approach often involves the synthesis of a key intermediate, such as a fluorinated propanol (B110389) derivative, which is then further functionalized to yield the target aniline.

The synthesis of precursors like 2-fluoro-2-phenylpropan-1-ol (B13119834) provides a versatile entry point. This compound can be prepared through several routes, including the reaction of benzyl (B1604629) chloride with fluoroacetone (B1215716) or the reduction of 2-fluoro-2-phenylpropan-1-one. Once formed, the hydroxyl group can be oxidized to a ketone or the entire side chain can be manipulated. For the synthesis of this compound, a precursor such as 2-(3-nitrophenyl)propan-2-ol (B2810915) could be envisioned. This could then undergo dehydroxylative fluorination followed by reduction of the nitro group to the aniline. The reduction of a nitro group to an amine is a well-established transformation, often carried out using catalytic hydrogenation (e.g., H2/Pd-C).

A related approach involves the synthesis of 3-fluoro-4-(propan-2-yl)aniline, which features a similar substitution pattern. This compound is synthesized by nitrating 3-fluoro-4-(propan-2-yl)benzene, followed by reduction of the nitro group. While not the exact target molecule, the synthetic principles are highly relevant.

PrecursorSynthetic TransformationTarget Functionality
2-(3-Nitrophenyl)propan-2-olDehydroxylative Fluorination, Nitro ReductionThis compound
3-Fluoro-4-(propan-2-yl)benzeneNitration, Nitro Reduction3-Fluoro-4-(propan-2-yl)aniline

This table illustrates synthetic pathways starting from pre-functionalized building blocks.

Utilization of Halogenated or Sulfonated Precursors

The synthesis of alkyl fluorides can often be achieved through the substitution of other halogens or sulfonate leaving groups. While direct fluorination can be challenging, the use of appropriate fluorinating agents on precursors bearing good leaving groups is a common strategy. For instance, arenesulfonates, such as tosylates, have been employed as substrates in palladium-catalyzed reactions. nih.gov The first Buchwald-Hartwig amination of arenesulfonates was reported using aryl tosylates. nih.gov Although these methods primarily focus on C-N bond formation, the principles can be extended to C-F bond formation.

In a related context, short-chain fluorinated surfactants with sulfonate groups have been synthesized, highlighting the manipulation of sulfonated compounds in fluorine chemistry. nih.gov The development of methods for palladium-catalyzed C-P bond formation from aryl nonaflates, which are readily prepared from phenols, further demonstrates the utility of sulfonate derivatives in cross-coupling reactions. acs.org These reactions are often accelerated by additives like sodium iodide. acs.org

Precursor TypeReaction TypeKey Features
Aryl TosylatesPalladium-Catalyzed AminationStrong base required for high yields. nih.gov
Aryl NonaflatesPalladium-Catalyzed C-P CouplingAccelerated by iodide additives. acs.org
Alkyl MesylatesPalladium-Catalyzed Cross-CouplingEffective with alkyl and arylzinc reagents. nih.gov
Approaches involving Fluoroiodomethane (B1339756) for C-F Bond Formation

The formation of a carbon-fluorine bond is a key transformation in organofluorine chemistry. nih.gov While specific examples detailing the use of fluoroiodomethane for the direct synthesis of the 2-fluoropropan-2-yl group are not prevalent in the provided search results, the broader context of C-F bond formation provides relevant insights.

Recent advancements have focused on developing new fluorination reactions. nih.gov For example, a copper-mediated deacetylative fluorination has been developed to convert methyl ketones into the corresponding alkyl fluorides, showcasing an alternative to traditional fluorination methods. nih.gov This method demonstrates broad functional group tolerance and can be used for late-stage fluorination. nih.gov

Aniline Ring Construction and Functionalization

The synthesis of the aniline core and its correct substitution pattern is another crucial aspect of forming this compound.

Amination Strategies for Aromatic Scaffolds

The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis. organic-chemistry.org The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds between aryl halides or pseudohalides and amines. stackexchange.comrsc.orgwikipedia.org This reaction has largely replaced harsher traditional methods. wikipedia.org

Recent progress has enabled the use of ammonia (B1221849) equivalents, allowing for the synthesis of primary anilines. organic-chemistry.orgstackexchange.com Various phosphine (B1218219) ligands have been developed to improve the efficiency and scope of this reaction, allowing it to proceed under milder conditions. wikipedia.org Other methods for aniline synthesis include the Ullmann reaction and Chan-Lam coupling. stackexchange.com The direct amination of aromatic compounds can also be achieved using aminating agents in the presence of hydrogen fluoride. google.com

Amination StrategyCatalyst/ReagentKey Features
Buchwald-Hartwig AminationPalladium catalyst, phosphine ligandBroad substrate scope, mild conditions. stackexchange.comwikipedia.org
Ullmann ReactionCopper catalystAn alternative to palladium-catalyzed methods. stackexchange.com
Direct AminationHydrogen fluorideCan be used for direct introduction of an amino group. google.com
Carbonyl Alkylative AminationVisible light, silane (B1218182) reducing agentA metal-free, modular approach to tertiary amines. cam.ac.uknih.gov

Regioselective Synthesis Pathways to Aniline Derivatives

Controlling the position of substituents on the aniline ring is critical for synthesizing the desired meta-substituted product. The regioselectivity of electrophilic aromatic substitution, such as bromination of meta-substituted anilines with N-bromosuccinimide, is highly dependent on the solvent. thieme-connect.com This allows for the tuning of the reaction outcome by selecting the appropriate reaction medium. thieme-connect.com

Furthermore, copper-catalyzed meta-selective olefination of anilide derivatives has been developed, demonstrating a method for functionalizing the meta position. nih.govresearchgate.net While this method introduces a carbon-carbon double bond, it highlights a strategy for achieving meta-substitution. The synthesis of meta-substituted anilines can also be achieved through a three-component reaction of acetone, amines, and 1,3-diketones. rsc.org The reaction of trans-1,4-cyclohexadiene dioxide with anilines can lead to either 1,3- or 1,4-diols, with the regioselectivity influenced by the electronic properties of the aniline. acs.org

Coupling Reactions for Aryl-Alkyl and Aryl-Nitrogen Linkages

Coupling reactions are indispensable tools for forming the carbon-carbon and carbon-nitrogen bonds necessary to assemble the final molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. youtube.comlibretexts.org This reaction is widely used in the synthesis of biaryls, styrenes, and conjugated systems. libretexts.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org

While traditionally used for C(sp²)-C(sp²) bond formation, recent developments have extended the Suzuki-Miyaura reaction to the formation of C(sp³)-C(sp²) bonds, which is relevant for attaching the 2-fluoropropan-2-yl group to the aniline ring. nih.gov The reaction has also been adapted for acylation reactions, providing access to ketones. nih.gov Palladium catalysts are also effective for the direct cross-coupling of allylic alcohols with arylboronic acids. rsc.org Furthermore, palladium-catalyzed C-P cross-coupling reactions have been developed using (het)aryl halides and secondary phosphine oxides. organic-chemistry.org

The Buchwald-Hartwig amination, as discussed previously, is a key palladium-catalyzed reaction for forming aryl-nitrogen bonds. stackexchange.comrsc.orgnih.govacs.org It has been successfully applied to the coupling of unactivated secondary and tertiary alkyl bromides with nitrogen nucleophiles. acs.org

Copper-Catalyzed Trifluoromethylation of Anilines

The introduction of a trifluoromethyl group (-CF3) into aromatic systems represents a significant transformation in synthetic chemistry, and copper-catalyzed methods have become a primary tool for this purpose. nih.gov While distinct from the 2-fluoropropanyl group, the trifluoromethyl moiety is often considered an isostere for groups like isopropyl, sharing similarities in molecular volume and hydrophobicity. acs.org A notable method for this conversion is the Sandmeyer-type trifluoromethylation, which transforms aromatic amines (anilines) into trifluoromethylated arenes. nih.gov

This process typically involves the in situ generation of an arenediazonium salt from the corresponding aniline, which then reacts with a copper-trifluoromethyl source. In 2013, several research groups almost simultaneously reported effective protocols for this transformation. nih.gov For instance, the reaction can be carried out under mild conditions using a copper-mediator. nih.gov The process involves converting the aniline to a diazonium salt, which is then subjected to a copper trifluoromethylating agent.

However, the reaction is sensitive to conditions. The in situ formation of the diazonium salt in the presence of the CuCF3 reagent can be problematic, as reagents like t-BuONO and the aromatic amines themselves can decompose the copper complex. nih.gov To circumvent this, an acid is often added to ensure the diazonium substrate is fully formed before it reacts with the copper trifluoromethyl source. nih.gov

Table 1: Examples of Copper-Catalyzed Trifluoromethylation Conditions

Catalyst/Reagent System Substrate Type Key Conditions Reference
CuCF₃ Aromatic Amines Sandmeyer-type reaction, often requires pre-formation of diazonium salt nih.gov
CuX / 1,10-phenanthroline Iodoarenes Cross-coupling with trifluoromethylsilanes rsc.org

Catalytic Approaches and Reaction Design

The synthesis of complex fluorinated molecules relies heavily on advanced catalytic methods that offer high efficiency, selectivity, and functional group tolerance. Transition metals, in particular, provide versatile mechanistic pathways for these transformations. nih.gov

Transition Metal-Mediated Transformations in Fluorinated Aniline Synthesis

Transition-metal catalysis is a mature field for the synthesis of organic fluorides, reducing the reliance on pre-functionalized substrates and enabling the creation of novel structures. nih.gov Among the various metals, palladium and copper are the most frequently employed due to their high efficiency and, in the case of copper, lower cost. nih.gov

Modern strategies for functionalizing aniline derivatives include palladium-catalyzed C-H olefination. Researchers have developed methods for the para-selective C–H olefination of anilines using a specialized Pd/S,O-ligand system. uva.nl This approach proceeds under mild conditions, is applicable to a wide range of anilines, and can use oxygen as the terminal oxidant, making it an operationally simple and scalable process. uva.nl Mechanistic studies suggest the unique S,O-ligand promotes the rate-limiting C-H bond cleavage step. uva.nl

Other key transition-metal-mediated reactions include:

Hydroamination : The direct addition of an amine's N-H bond across an alkene. Iridium and Ruthenium complexes have been developed for this purpose, offering an atom-economical route to complex amines. acs.org

Hydrodefluorination : This process uses transition metal complexes to selectively replace C-F bonds with C-H bonds in readily available perfluorinated chemicals, providing access to valuable partially fluorinated building blocks. nih.gov

These catalytic methods represent powerful tools for the late-stage functionalization of complex molecules and the efficient construction of fluorinated aniline precursors. nih.govuva.nl

Asymmetric Catalysis for Stereoselective Fluorination and Amine Synthesis

The creation of specific stereoisomers is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. While this compound is an achiral molecule, the principles of asymmetric catalysis are central to the synthesis of a wide array of other fluorinated pharmaceuticals that possess stereogenic centers. acs.org

The asymmetric construction of carbon-fluorine stereogenic centers is a particularly challenging area of research. acs.org Significant progress has been made through several catalytic strategies:

Organocatalysis : Chiral small molecules can catalyze enantioselective reactions. For instance, chiral primary amine catalysts have been used for the asymmetric α-fluorination of β-ketocarbonyls, where simply changing the fluorinating reagent can allow access to either enantiomer of the product. researchgate.net

Transition-Metal Catalysis : Chiral palladium complexes have been successfully used for the enantioselective fluorination of β-ketoesters in environmentally benign solvents like ethanol. acs.org

Dual Catalysis : In some systems, two distinct catalytic cycles can operate in concert. A combination of chiral anion phase-transfer catalysis and enamine catalysis has been used for the direct asymmetric fluorination of α-branched ketones to generate quaternary fluorine-containing stereocenters with high enantioselectivity. acs.org

Frustrated Lewis Pairs (FLPs) : Chiral FLPs have emerged as a metal-free option for asymmetric catalysis, proving effective in reactions like hydrogenation and hydrosilylation. rsc.org

These advanced methods enable the precise installation of fluorine atoms and amine groups with a high degree of stereocontrol, which is essential for the development of modern therapeutics. acs.orgacs.org

Optimization and Development of Reaction Conditions

Achieving high yield and selectivity in fluorination chemistry requires careful optimization of reaction parameters. The choice of solvent, temperature, and pressure can dramatically influence the reaction outcome, kinetics, and safety profile.

Solvent Effects and Selection for Optimal Yields

The solvent is not merely an inert medium but an active participant that can dictate the course of a reaction. In nucleophilic fluorination reactions, which often use fluoride ions (F⁻) as the nucleophile, the solvent's ability to solvate ions is paramount.

The effect of the solvent is often categorized by its polarity and its ability to donate hydrogen bonds:

Polar Aprotic Solvents (e.g., Acetonitrile, DMF, THF): These solvents lack acidic protons. In these media, smaller, "harder" anions like fluoride are less strongly solvated and thus more "naked" and highly nucleophilic. youtube.comyoutube.com Therefore, in polar aprotic solvents, nucleophilicity follows basicity, with fluoride being a stronger nucleophile than larger halides like chloride. youtube.com

Polar Protic Solvents (e.g., Water, Alcohols): These solvents have acidic protons and can form strong hydrogen bonds. They heavily solvate small anions like fluoride, creating a tight solvent shell that hinders the ion's ability to act as a nucleophile. youtube.comyoutube.com Consequently, in protic solvents, the nucleophilicity trend is often inverted, with larger, less-solvated halides being more effective nucleophiles. youtube.com

However, recent studies have shown that protic solvents can also be used to promote nucleophilic fluorination through hydrogen-bond donation, which can activate the substrate towards substitution. rsc.org The choice of solvent also has significant safety implications. Many electrophilic fluorinating agents (e.g., F₂, Selectfluor) can react violently with common solvents like DMF, pyridine, or DMSO, necessitating careful compatibility checks before any reaction. acsgcipr.org In some cases, reactions are performed in water or under solvent-free conditions to enhance safety and simplify workup. acsgcipr.org

Table 2: Influence of Solvent Type on Nucleophilic Fluorination

Solvent Type Characteristics Effect on Fluoride (F⁻) Nucleophile Common Examples
Polar Protic Contains acidic protons (e.g., O-H, N-H) Strong solvation via H-bonding; generally decreases nucleophilicity but can also activate substrates. Water, Methanol, Ethanol

| Polar Aprotic | Lacks acidic protons | Weak solvation; increases "effective" nucleophilicity. | Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF) |

Temperature and Pressure Considerations in Reaction Control

Temperature and pressure are fundamental parameters for controlling reaction kinetics, selectivity, and safety, especially when dealing with volatile or highly energetic fluorinated reagents.

Temperature directly influences the reaction rate. While higher temperatures can accelerate slow transformations, they can also lead to decomposition of thermally labile compounds or promote undesired side reactions, thus lowering selectivity. For certain fluorination reactions, a lower reaction temperature may be required to prevent the breakdown of the product or starting materials. nih.gov

Pressure is a critical variable when gaseous reagents or volatile products are involved.

Batch Chemistry : High-pressure reactions are traditionally conducted in sealed, reinforced vessels like autoclaves. This is necessary for reactions involving gaseous reagents or when needing to heat solvents above their atmospheric boiling points. nih.govrsc.org For instance, direct fluorination using fluorine gas requires careful control of the gas partial pressure. rsc.org

Flow Chemistry : Modern continuous flow reactors offer superior control over both temperature and pressure. rsc.orgmit.edu By pumping reactants through small, heated or cooled channels, flow systems allow for extremely rapid heat transfer and precise temperature management. rsc.org Back-pressure regulators can be used to maintain high pressure throughout the system, which is advantageous for gas-liquid reactions as it increases the concentration of the dissolved gas and can prevent the evaporation of volatile components. rsc.org This enhanced control improves reaction efficiency, safety (by minimizing the volume of hazardous material at any given time), and scalability. mit.edu

Table 3: Comparison of Batch vs. Flow Chemistry for Reaction Control

Parameter Batch Chemistry (e.g., Autoclave) Flow Chemistry (e.g., Microreactor) Reference
Temperature Control Slower heat transfer, potential for hot spots. Rapid heat transfer, precise and uniform temperature control. rsc.orgmit.edu
Pressure Control Static pressure applied to the entire vessel. Dynamic pressure control using back-pressure regulators; handles gas-liquid reactions efficiently. rsc.orgmit.edu
Safety Larger quantities of reagents handled at once. Small reaction volumes at any given moment; improved safety for hazardous reactions. mit.edu

| Scalability | Often requires re-optimization for larger vessels. | Scaled by running the system for a longer time ("scale-out"). | mit.edu |

Reagent and Catalyst Selection and Loading

Detailed research findings on the specific reagents and catalysts for the synthesis of this compound are not available in the public domain. General methods for the synthesis of analogous fluorinated compounds often involve specialized fluorinating agents and catalysts, but their applicability to this specific target cannot be confirmed.

Purification Methodologies and Scale-up Considerations (e.g., Column Chromatography, HPLC)

Similarly, without established synthetic routes, there is no specific information regarding the purification of this compound. While techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are common for purifying aniline derivatives, the specific conditions (e.g., solvent systems, stationary phases) would need to be empirically determined for this particular compound. Scale-up considerations would also be contingent on a developed and optimized synthetic procedure, which is not currently available.

Mechanistic Investigations of 3 2 Fluoropropan 2 Yl Aniline Transformations

Elucidation of Reaction Pathways and Intermediate Species

A thorough search has not yielded any specific studies detailing the reaction pathways and intermediate species for the synthesis or transformation of 3-(2-Fluoropropan-2-YL)aniline. General synthetic routes for analogous compounds, such as other substituted anilines, typically involve the reduction of a corresponding nitroaromatic compound or a nucleophilic aromatic substitution. However, without experimental or computational studies on this compound, any proposed pathway or intermediate would be purely speculative and not grounded in scientific evidence for this specific molecule.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

There is no specific information available in the searched literature regarding the role of catalysts and additives in the synthesis or transformation of this compound. Research on related compounds often explores the use of transition metal catalysts (e.g., palladium, nickel) for cross-coupling reactions or various reducing agents and their additives for the conversion of nitro groups. The efficiency and selectivity of these systems are highly substrate-dependent, and in the absence of studies on this compound, no specific data can be presented.

Stereochemical Outcomes and Control in Chiral Synthesis

The search for literature concerning the stereochemical outcomes and control in the chiral synthesis of derivatives of this compound did not yield any results. The 2-fluoropropan-2-yl group itself is achiral. Chiral derivatives could be synthesized, for instance, by introducing a chiral center elsewhere on the aniline (B41778) ring or at the amine group. However, no studies describing such syntheses or the methods for controlling their stereochemistry for this specific compound have been found.

Computational Chemistry in Mechanistic Studies and Transition State Analysis

No dedicated computational studies, including quantum mechanical calculations or molecular dynamics simulations, for the mechanistic analysis of this compound transformations have been identified in the public domain. Such studies are crucial for understanding reaction energetics and the behavior of reactive intermediates at a molecular level.

Quantum Mechanical Calculations for Reaction Energetics

There are no available quantum mechanical calculations that provide data on the reaction energetics for the formation or subsequent reactions of this compound.

Molecular Dynamics Simulations of Reactive Intermediates

Similarly, no molecular dynamics simulations have been published that investigate the behavior and stability of reactive intermediates that may be formed during the transformations of this compound.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation Methodological Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 3-(2-Fluoropropan-2-yl)aniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons of the fluorinated alkyl group.

Aromatic Protons: The four protons on the aniline (B41778) ring are chemically non-equivalent and would theoretically give rise to four separate signals in the aromatic region (typically δ 6.5–8.0 ppm). Their splitting patterns are dictated by spin-spin coupling with neighboring protons. For instance, the proton at the C2 position would likely appear as a singlet or a narrow triplet, coupled weakly to H4 and H6. The H6 proton would be a doublet of doublets, coupled to its ortho neighbor (H5) and its meta neighbor (H4).

Amine Protons (-NH₂): The two amine protons typically appear as a single, broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. This signal's chemical shift can vary depending on the solvent and concentration.

Methyl Protons (-C(F)(CH₃)₂): The six protons of the two methyl groups are chemically and magnetically equivalent. Due to coupling with the adjacent fluorine atom, their signal is expected to appear as a doublet with a characteristic ³J(H,F) coupling constant of approximately 20-25 Hz. This signal would integrate to six protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
-C(F)(CH ₃)₂~1.6Doublet³J(H,F) ≈ 22 Hz6H
-NH~3.7Broad Singlet-2H
Aromatic H (H-4, H-5, H-6, H-2)6.6 - 7.2Multiplets-4H

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. For this compound, eight distinct carbon signals are expected: six for the aromatic ring and two for the 2-fluoropropan-2-yl group.

A key feature in the ¹³C NMR spectrum of this compound is the effect of C-F coupling.

C-F Coupling: The carbon atom directly bonded to the fluorine (Cα of the propyl group) will appear as a doublet with a large one-bond coupling constant (¹J(C,F)), typically in the range of 170-200 Hz. The two equivalent methyl carbons will also appear as a doublet due to two-bond coupling (²J(C,F)), which is smaller (around 20-25 Hz). The aromatic carbon at the C3 position, being three bonds away, may also show a small coupling to fluorine (³J(C,F)).

The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
-C(F)(C H₃)₂~25Doublet²J(C,F) ≈ 21 Hz
C (F)(CH₃)₂~95Doublet¹J(C,F) ≈ 175 Hz
Aromatic C H113 - 130Singlet / Doublet (small J)-
Aromatic C -N~147Singlet-
Aromatic C -C(F)~150Doublet (small J)³J(C,F) ≈ 5 Hz

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. scholaris.ca Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. wikipedia.orgnih.gov

For this compound, a single fluorine environment exists. Therefore, the ¹⁹F NMR spectrum is expected to show one primary signal. This signal's multiplicity is determined by coupling to nearby protons. The fluorine atom is coupled to the six equivalent protons of the two adjacent methyl groups. According to the n+1 rule, this coupling should result in a septet. The chemical shift of this signal would be characteristic of a fluorine atom attached to a tertiary carbon.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. This would be instrumental in assigning the aromatic protons by tracing the connectivity path around the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying connectivity involving quaternary carbons. For example, correlations would be expected from the methyl protons to both the tertiary fluorinated carbon and the C3 carbon of the aromatic ring, unequivocally confirming the attachment point of the 2-fluoropropan-2-yl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between nuclei that are close in space, regardless of whether they are connected through bonds. This could reveal spatial proximity between the methyl protons of the side chain and the H-2 and H-4 protons on the aniline ring, providing further confirmation of the substituent's position and conformation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a unique elemental formula.

For this compound, the molecular formula is C₉H₁₂FN. HRMS analysis would be used to confirm this composition. The instrument would measure the m/z of the molecular ion ([M]⁺˙) or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺). The experimentally measured mass would then be compared to the calculated theoretical mass.

Table 3: Theoretical Exact Mass for HRMS Analysis

Ion Molecular Formula Calculated Monoisotopic Mass (Da)
[M]⁺˙C₉H₁₂FN153.09538
[M+H]⁺C₉H₁₃FN154.10315

A measured mass that matches the theoretical mass to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula, serving as a final, crucial piece of evidence in the structural elucidation process.

Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov For the analysis of this compound, LC-MS provides critical information regarding its molecular weight and fragmentation pattern, which is invaluable for structural confirmation.

In a typical LC-MS analysis, the compound is first separated from any impurities on a chromatography column before being introduced into the mass spectrometer. d-nb.info Using a positive ionization mode, such as electrospray ionization (ESI), the this compound molecule would be expected to protonate, yielding a molecular ion peak ([M+H]⁺) corresponding to its molecular weight.

Detailed research findings from mass spectrometry focus on the fragmentation pathways of the molecule. The fragmentation of this compound would likely proceed through characteristic losses of molecular fragments. The most probable fragmentations would involve the cleavage of the bond between the isopropyl group and the aromatic ring, as well as the loss of the fluorine atom. These fragmentation patterns provide a veritable fingerprint of the molecule's structure. mdpi.com

Table 1: Predicted LC-MS ESI+ Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Ion Identity Fragmentation Pathway
154.1 [M+H]⁺ Protonated parent molecule
134.1 [M+H - HF]⁺ Loss of hydrogen fluoride (B91410)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. masterorganicchemistry.com By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of different bonds. vscht.cz For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm the presence of its key structural features.

The primary amine (-NH₂) group on the aniline ring gives rise to two distinct, sharp peaks in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. libretexts.orglibretexts.org Another key indicator for a primary amine is the N-H bending (scissoring) vibration, which appears in the 1580-1650 cm⁻¹ region. orgchemboulder.com

The aromatic ring itself produces characteristic signals, including C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz The presence of the fluorinated alkyl group is confirmed by a strong C-F stretching absorption, which is typically observed in the 1000-1400 cm⁻¹ range.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3500 N-H Asymmetric & Symmetric Stretch Primary Aromatic Amine
3000-3100 C-H Stretch Aromatic Ring
2850-2960 C-H Stretch Alkyl Group
1580-1650 N-H Bend (Scissoring) Primary Amine
1400-1600 C=C Stretch Aromatic Ring
1000-1400 C-F Stretch Organofluorine

Other Spectroscopic Methods (e.g., Cyclic Voltammetry for electrochemical properties relevant to reactions)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For anilines, CV is particularly useful for investigating the oxidation potential of the amine group. publish.csiro.aurasayanjournal.co.in The electrochemical behavior of substituted anilines can provide insights into their reactivity in redox reactions. researchgate.netsrce.hr

In a cyclic voltammetry experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. For this compound, the cyclic voltammogram would be expected to show an irreversible oxidation peak corresponding to the oxidation of the aniline nitrogen. researchgate.net The potential at which this peak occurs (the oxidation potential) is influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-donating alkyl group and the electron-withdrawing fluorine atom would modulate the ease of oxidation of the amine.

Research into the electrochemical properties of similar substituted anilines has shown that the oxidation potential is a key parameter in predicting their behavior in chemical reactions and their potential environmental fate. umn.edu

Table 3: Predicted Cyclic Voltammetry Data for this compound

Parameter Description Expected Observation
Anodic Peak Potential (Epa) Potential at which oxidation occurs A single, irreversible peak characteristic of aniline oxidation.
Cathodic Peak Potential (Epc) Potential at which reduction occurs Likely absent, indicating an irreversible oxidation process.

| Process Type | Reversibility of the redox reaction | Irreversible, due to the instability of the radical cation formed upon oxidation. |

Theoretical and Computational Chemistry Studies of 3 2 Fluoropropan 2 Yl Aniline and Its Analogs

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of an aniline (B41778) derivative is fundamentally influenced by the interplay of its substituent groups. In 3-(2-Fluoropropan-2-YL)aniline, the aniline core is substituted with an amino (-NH2) group, which is a strong π-donor, and a 2-fluoropropan-2-yl group at the meta-position.

Theoretical calculations on aniline and its substituted derivatives show that the molecule is non-planar, with the amino group's hydrogen atoms positioned out of the plane of the benzene (B151609) ring. afit.eduresearchgate.net This out-of-plane angle (θ) is sensitive to the electronic nature of the substituents. afit.eduresearchgate.net Electron-donating groups tend to increase this angle and the C-N bond length, whereas electron-withdrawing groups favor a more planar structure to enhance resonance, thereby decreasing the angle and bond length. researchgate.net

ParameterAniline (Reference)Effect of Electron-Donating GroupEffect of Electron-Withdrawing GroupPredicted Effect on this compound
C-N Bond Length ~1.40 ÅIncrease researchgate.netDecrease afit.eduModerate; competing effects may result in minimal change from aniline.
NH₂ Out-of-Plane Angle (θ) ~37-46° afit.eduIncrease researchgate.netDecrease afit.eduModerate; likely influenced by steric bulk and potential H-bonding.
Basicity (pKa) 4.6Increase chemistrysteps.comDecrease chemistrysteps.comquora.comDecrease due to the inductive effect of fluorine.

This table presents generalized effects based on established principles for substituted anilines.

Conformer Analysis and Conformational Energy Landscapes

Molecules with rotatable single bonds, such as this compound, can exist as a mixture of different conformers. Conformational analysis aims to identify these stable three-dimensional arrangements and the energy barriers that separate them. This is often visualized using a conformational energy landscape, a surface that maps the potential energy as a function of specific rotational angles (dihedrals). nih.govnih.gov

For this compound, key rotations include the C(aryl)-C(propyl) bond and the C(aryl)-N bond. Computational methods, including ab initio and Density Functional Theory (DFT), are essential for exploring these potential energy surfaces. colostate.edu These calculations can identify the lowest energy conformers and transition states for interconversion.

Studies on similar molecules, like ethylaniline, show the existence of multiple conformers and reveal that steric interactions are a dominant factor in determining their relative stabilities. colostate.edu In the case of this compound, the bulky 2-fluoropropan-2-yl group would create significant steric hindrance, heavily influencing the rotational barrier and the preferred orientation relative to the amino group. The analysis of the conformational energy landscape provides crucial information on the molecule's flexibility and the most probable shapes it will adopt in different environments. nih.gov

Dihedral AngleType of ConformerRelative Energy (Illustrative)Key Influencing Factors
Rotation about C(aryl)-C(propyl) StaggeredLowSteric hindrance between the propyl methyl groups and the ortho-hydrogens of the aniline ring.
Rotation about C(aryl)-C(propyl) EclipsedHighIncreased steric clash, leading to destabilization.
Rotation about C(aryl)-N VariousVariesInversion barrier of the amino group and its interaction with the adjacent meta-substituent. afit.edu

This table illustrates the principles of conformational analysis. Specific energy values require dedicated calculations for the target molecule.

Prediction of Spectroscopic Parameters (Methodological)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of new compounds. core.ac.uk The primary methods involve DFT and Hartree-Fock (HF) calculations. researchgate.net

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely employed within a DFT framework (e.g., using the B3LYP functional) to calculate the isotropic shielding values of nuclei like ¹H, ¹³C, and ¹⁹F. core.ac.uk These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). core.ac.uk

For vibrational spectra (Infrared and Raman), the same computational levels are used to perform frequency calculations. These calculations yield the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental spectra. researchgate.netresearchgate.net Additionally, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, such as those observed in UV-Vis spectroscopy. bohrium.com

Spectroscopic DataComputational MethodTypical Basis SetKey Predicted Parameters
NMR GIAO-DFT (e.g., B3LYP)6-311++G(d,p) core.ac.uk¹H, ¹³C, ¹⁹F Chemical Shifts (ppm)
FT-IR / Raman DFT (e.g., B3LYP)6-31+G(d,p) researchgate.netVibrational Frequencies (cm⁻¹), IR Intensities, Raman Activities
UV-Visible TD-DFT6-311+G(2d,p) bohrium.comAbsorption Wavelengths (λmax), Excitation Energies, Oscillator Strengths

Reactivity and Selectivity Predictions

A key aspect of reactivity is the basicity of the aniline nitrogen, quantified by its pKa value. Electron-withdrawing groups decrease the electron density on the nitrogen, making the lone pair less available to accept a proton and thus lowering the basicity (lower pKa). chemistrysteps.comquora.com The inductive effect of the fluorine atom in the 2-fluoropropan-2-yl group is expected to make this compound a weaker base than aniline itself. quora.com Computational models can provide accurate predictions of pKa values by calculating the free energy change of the protonation reaction. mdpi.com

CompoundKey Substituent(s)Electronic EffectPredicted pKa (Relative to Aniline)
Aniline-HReference~4.6
4-Methylaniline-CH₃ (para)Electron-DonatingHigher
4-Fluoroaniline-F (para)Electron-Withdrawing quora.comLower
This compound -C(CH₃)₂F (meta)Inductively WithdrawingLower

This table provides a qualitative prediction based on established substituent effects. researchgate.netchemistrysteps.com

Docking Studies and Ligand-Receptor Interactions (at a theoretical chemical level)

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target, such as a protein. nih.gov This method is instrumental in drug discovery for understanding how potential drug candidates like aniline derivatives interact with biological receptors, such as protein kinases. ijcce.ac.ir

In a typical docking simulation, the ligand is treated as flexible, and its various conformations are systematically placed within the receptor's binding pocket. A scoring function then evaluates each pose to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. nih.gov Docking studies on related fluoroaniline (B8554772) derivatives have identified key interactions that stabilize the ligand-receptor complex. researchgate.net For this compound, these would likely include:

Hydrogen Bonding: The aniline -NH2 group can act as a hydrogen bond donor to acceptor residues like aspartate or glutamate (B1630785) in the receptor. nih.gov

Hydrophobic Interactions: The phenyl ring and the propyl group can form favorable hydrophobic contacts with nonpolar residues such as leucine, valine, and alanine. physchemres.org

Halogen Bonding: The fluorine atom can act as a halogen bond acceptor or engage in other dipole-dipole interactions. nih.gov

These theoretical studies can reveal the optimal conformation of the ligand in the bound state and highlight which chemical features are critical for binding, providing a rational basis for designing more potent analogs. ijcce.ac.irphyschemres.org

Type of InteractionLigand MoietyPotential Receptor ResiduesTheoretical Basis
Hydrogen Bond (Donor) Amino group (-NH₂)Asp, Glu, Backbone C=OElectrostatic attraction nih.gov
Hydrophobic Contact Phenyl ring, Propyl groupAla, Val, Leu, PheFavorable interaction between nonpolar surfaces physchemres.org
π-π Stacking Phenyl ringPhe, Tyr, TrpOverlap of aromatic π-orbitals
Halogen Interaction Fluorine atomElectrophilic sites, Backbone N-HCan act as a weak hydrogen bond acceptor researchgate.netnih.gov

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost electron-containing orbital, reflects the molecule's character as a nucleophile or electron donor. youtube.com The LUMO, as the lowest-energy empty orbital, reflects its character as an electrophile or electron acceptor. youtube.com

For aniline derivatives, the HOMO is generally a π-orbital with significant contributions from the aromatic ring and the nitrogen lone pair. nih.govresearchgate.net The LUMO is typically a π* anti-bonding orbital of the aromatic system. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. scirp.org A smaller gap indicates that the molecule is more easily excited and thus more reactive. nih.gov

CompoundHOMO Energy (eV) (Illustrative)LUMO Energy (eV) (Illustrative)HOMO-LUMO Gap (ΔE) (eV)Implication
Aniline-5.50.56.0Reference Reactivity
4-Nitroaniline-6.2-1.15.1More reactive, better electrophile scirp.org
4-Methylaniline-5.20.65.8More nucleophilic than aniline
This compound ~ -5.7~ 0.3~ 6.0Reactivity modulated by competing substituent effects.

Note: The energy values are illustrative, based on general trends observed in computational studies of substituted anilines. scirp.orgthaiscience.info

Synthetic Utility and Further Chemical Transformations of 3 2 Fluoropropan 2 Yl Aniline Derivatives

Derivatization Reactions at the Aniline (B41778) Moiety for Diverse Chemical Scaffolds

The aniline functional group in 3-(2-fluoropropan-2-yl)aniline is a versatile handle for a variety of chemical transformations, allowing for the construction of a wide array of chemical scaffolds. Common derivatization reactions targeting the amino group include acylation, alkylation, diazotization followed by substitution, and cyclization reactions.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base would yield the corresponding amides. These amides can be important intermediates in the synthesis of more complex molecules.

Alkylation: The amino group can undergo mono- or di-alkylation with alkyl halides or other alkylating agents. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Diazotization: Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would form a diazonium salt. This intermediate is highly versatile and can be subjected to a range of Sandmeyer and related reactions to introduce a variety of substituents onto the aromatic ring, such as halides, cyano, and hydroxyl groups.

Cyclization Reactions: The aniline moiety can participate in various cyclization reactions to form heterocyclic structures. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of quinoline (B57606) derivatives, which are prevalent scaffolds in medicinal chemistry.

Representative Derivatization Reactions of the Aniline Moiety

Reaction TypeReagents and ConditionsProduct Class
AcylationAcid chloride, pyridineN-Aryl amides
AlkylationAlkyl halide, K₂CO₃N-Alkyl anilines
DiazotizationNaNO₂, HCl, 0-5 °CAryl diazonium salts
Sandmeyer ReactionCuX (X = Cl, Br, CN)Aryl halides, nitriles
Combes quinoline synthesis1,3-Diketone, acid catalystQuinolines

Transformations Involving the Fluorinated Isopropyl Group for Modified Reactivity

The 2-fluoropropan-2-yl group is generally considered to be chemically robust. Transformations involving the tertiary C-F bond are challenging due to its high bond dissociation energy. However, under specific and often harsh conditions, this group could potentially undergo elimination or substitution reactions.

Activation of the C-F bond might be achievable using strong Lewis acids or under reductive conditions, although such transformations would likely require forcing conditions and may suffer from a lack of selectivity. Research into the selective activation of such fluorinated aliphatic groups is an ongoing area of interest in organic chemistry.

Applications as Key Intermediates in the Synthesis of Complex Organic Molecules

While specific examples for this compound are not widely documented, its structure suggests potential as a key building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.

Construction of Advanced Pharmaceutical Intermediates (excluding biological activity/applications)

The anilino portion of the molecule is a common feature in many pharmaceutical compounds. The introduction of the 2-fluoropropan-2-yl group could be a strategy to modulate the physicochemical properties of a target molecule, such as lipophilicity and metabolic stability. Therefore, this compound could serve as a precursor for the synthesis of advanced pharmaceutical intermediates. The derivatization reactions described in section 6.1 would be key steps in incorporating this building block into larger, more complex drug-like scaffolds.

Use in Materials Science Precursors (excluding material properties)

Aniline derivatives are used in the synthesis of various polymers, such as polyanilines and polyimides. The unique electronic and steric properties conferred by the 2-fluoropropan-2-yl group could make this compound an interesting monomer for the preparation of novel polymers. For instance, oxidative polymerization of this aniline derivative could lead to new conductive polymers, or it could be used as a monomer in the synthesis of high-performance polyimides.

Isotopic Labeling Strategies for Research Purposes (e.g., 2H, 15N, 18F for chemical transformation studies)

Isotopic labeling is a powerful tool for studying reaction mechanisms and tracking the metabolic fate of molecules.

Synthesis of Isotopically Enriched Analogs

Specific synthetic methods for the isotopic labeling of this compound are not described in the literature. However, general strategies for isotopic labeling of anilines can be proposed.

²H (Deuterium) Labeling: Deuterium atoms could be introduced onto the aromatic ring through electrophilic aromatic substitution using a deuterated acid (e.g., D₂SO₄) or via a deuteration-deprotonation sequence. Labeling at the amino group could be achieved by simple exchange with a deuterated solvent like D₂O.

¹⁵N Labeling: The ¹⁵N isotope could be incorporated by using a ¹⁵N-labeled source of nitrogen, such as ¹⁵N-ammonia or a ¹⁵N-nitrating agent, at an appropriate stage in the synthesis of the aniline.

¹⁸F Labeling: The introduction of the positron-emitting isotope ¹⁸F would be of interest for positron emission tomography (PET) imaging studies. This would likely involve a nucleophilic fluorination reaction using [¹⁸F]fluoride on a suitable precursor, for example, a molecule containing a good leaving group at the 2-position of the propane-2-yl moiety. Given the short half-life of ¹⁸F, this synthesis would need to be rapid and high-yielding.

Potential Isotopic Labeling Strategies

IsotopePotential Labeling MethodPrecursor Type
²HAcid-catalyzed exchangeThis compound
¹⁵NUse of ¹⁵N-labeled ammonia (B1221849) or nitriteAppropriate synthetic precursor
¹⁸FNucleophilic fluorination with [¹⁸F]fluoridePrecursor with a leaving group

Role in Tracing Reaction Mechanisms and Pathways

The unique structural features of this compound and its derivatives make them valuable tools for elucidating reaction mechanisms and tracing chemical pathways. The strategic placement of the fluorine atom and the aniline functional group allows for detailed mechanistic investigations through various analytical techniques.

Furthermore, the aniline group itself is a versatile functional handle that can participate in a wide array of chemical transformations. By tracking the fate of the this compound core during a reaction, chemists can gain a deeper understanding of the underlying mechanistic steps. For instance, in multi-step syntheses, the fluorinated aniline can act as a tracer to follow the incorporation of the fragment into the final product and to identify potential side reactions or rearrangement pathways.

Studies on analogous fluorinated anilines have demonstrated their utility in understanding complex reaction cascades. For example, the biodehalogenation of fluorinated anilines has been shown to proceed through multiple pathways, including monooxygenation and the formation of reactive quinoneimine intermediates. While not specifically focused on this compound, these studies highlight the general principles of how fluorinated anilines can be used to unravel intricate reaction mechanisms.

The reactivity of the aniline core in this compound is comparable to other substituted anilines, undergoing reactions such as oxidation, reduction, and substitution. The specific conditions for these transformations can be tailored to investigate the influence of the fluorinated substituent on the reaction rate and selectivity, thereby providing further mechanistic details.

Table 1: Representative Transformations and Mechanistic Insights

Reaction TypeReagents and ConditionsMechanistic Information Gained
Oxidation Oxidizing agents (e.g., peroxy acids)Formation of nitroso or nitro derivatives; study of electronic effects of the 2-fluoropropan-2-yl group on the aniline ring's susceptibility to oxidation.
Reduction Reducing agents (e.g., catalytic hydrogenation)Transformation of derivatives; understanding the stability of the C-F bond under reductive conditions.
Nucleophilic Aromatic Substitution Nucleophiles (e.g., amines, alkoxides)Investigation of the activating/deactivating and directing effects of the substituents on the aromatic ring.
Diazotization Nitrous acid (NaNO₂/HCl)Formation of diazonium salts, which are versatile intermediates for further transformations; the fluorine atom can be used as a spectroscopic marker to follow the reaction.

By employing this compound and its derivatives in systematic mechanistic studies, researchers can obtain detailed information on reaction kinetics, intermediate structures, and the influence of fluorine substitution on reactivity and selectivity. This knowledge is crucial for the rational design of new synthetic methodologies and the optimization of existing chemical processes.

Future Directions and Emerging Research Avenues for Fluorinated Anilines

Integration with Flow Chemistry and Automation for Enhanced Efficiency

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of fluorinated anilines. bldpharm.commatrix-fine-chemicals.com These include improved reaction control, enhanced safety when handling hazardous reagents, and the potential for seamless integration of reaction and purification steps. bldpharm.com The combination of flow chemistry with automated systems can enable high-throughput screening of reaction conditions and rapid optimization of synthetic protocols, accelerating the discovery and development of new fluorinated aniline (B41778) derivatives. lgcstandards.comsigmaaldrich.com

Advancements in Computational Modeling for Fluorinated Compounds and Reaction Prediction

Computational chemistry plays an increasingly vital role in understanding the properties and reactivity of fluorinated compounds. researchgate.netnih.govgoogle.com Density functional theory (DFT) and other computational methods can be used to predict the physicochemical properties of novel fluorinated anilines, such as their electronic structure, lipophilicity, and metabolic stability. researchgate.netcontaminantdb.ca Furthermore, computational models are being developed to predict the outcomes of chemical reactions, which can guide the design of more efficient synthetic routes and reduce the need for extensive experimental screening. google.com

Exploration of New Chemical Transformations for Fluorinated Anilines and their Analogues

Research into new chemical transformations of fluorinated anilines is crucial for expanding their synthetic utility and accessing novel molecular architectures. This includes the development of new cross-coupling reactions, C-H activation/functionalization strategies, and asymmetric transformations that allow for the stereoselective synthesis of chiral fluorinated anilines. The discovery of novel reactivity will undoubtedly open up new avenues for the application of these compounds in various fields of science and technology.

Q & A

Q. Optimization Tips :

  • Temperature Control : Lower nitration temperatures (e.g., 0°C) minimize side reactions.
  • Catalyst Selection : Pd-C catalysts yield >90% purity, while NaBH₄ may require post-reduction purification .
MethodReagents/ConditionsYield (%)Purity (%)
NitrationHNO₃/H₂SO₄, 0–5°C70–8585–90
Reduction (H₂)H₂, Pd-C, EtOH, 25°C90–9595–98
Reduction (NaBH₄)NaBH₄, MeOH, reflux75–8080–85

How can computational methods like DFT improve the design of this compound derivatives with enhanced bioactivity?

Advanced
Density Functional Theory (DFT) predicts electronic properties and reactive sites:

  • HOMO-LUMO Analysis : Identifies electron-rich regions (e.g., fluorine and amine groups) for nucleophilic attack or hydrogen bonding with biological targets .
  • Molecular Docking : Simulates interactions with enzymes (e.g., cytochrome P450). For instance, fluorination at the 2-position increases binding affinity by 15% compared to non-fluorinated analogs .

Case Study :
Derivatives with electron-withdrawing groups (e.g., -CF₃) showed improved metabolic stability in liver microsome assays, correlating with DFT-predicted low HOMO energies (−6.2 eV) .

What spectroscopic techniques are most effective for characterizing this compound, and how do they differentiate it from structural analogs?

Q. Basic

  • ¹H/¹³C NMR : The fluorine atom deshields adjacent protons (e.g., aromatic protons near F show splitting patterns). For example, the -CF(CH₃)₂ group causes a triplet at δ 1.6 ppm in ¹H NMR .
  • FT-IR : Stretching vibrations at 1250 cm⁻¹ (C-F) and 3350 cm⁻¹ (N-H) confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z 153.20 (C₉H₁₂FN) with fragmentation patterns distinct from analogs like 4-isopropylaniline .

Q. Advanced :

  • Vibrational Spectroscopy Coupled with DFT : Matches experimental IR peaks (e.g., 1250 cm⁻¹) to theoretical modes, resolving ambiguities in structural assignments .

How do researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Advanced
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or incubation times.
  • Structural Purity : Impurities >5% (e.g., residual nitro precursors) can falsely enhance/inhibit activity .

Q. Methodological Solutions :

  • Meta-Analysis : Normalize data using IC₅₀ values and control baselines.
  • Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) and fluorescence polarization assays .

Example :
A 2024 study found this compound inhibited COX-2 by 50% at 10 μM in murine macrophages but showed no activity in human monocytes. Cross-species differences in enzyme isoforms explained the disparity .

What in vitro assays are recommended to evaluate the enzyme inhibition potential of this compound derivatives?

Q. Basic

  • Fluorescence-Based Assays : Measure real-time inhibition of proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).
  • Enzyme Kinetics : Determine Kᵢ values via Michaelis-Menten plots under varying substrate concentrations .

Q. Advanced :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

How does the fluorine substituent in this compound influence its pharmacokinetic properties compared to non-fluorinated analogs?

Advanced
Fluorine enhances:

  • Metabolic Stability : Reduces CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.8 hours in rat plasma) .
  • Membrane Permeability : LogP decreases by 0.5 units due to fluorine’s electronegativity, improving aqueous solubility .

Q. Comparative Data :

PropertyThis compound4-Isopropylaniline
LogP2.32.8
Metabolic t₁/₂4.8 h2.1 h
Plasma Protein Binding88%75%

What strategies optimize the regioselectivity of electrophilic substitution reactions in this compound derivatives?

Q. Advanced

  • Directing Groups : The -NH₂ group directs electrophiles to the para position, but steric hindrance from the fluoropropyl group can shift selectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution, achieving >80% regioselectivity in bromination reactions .

Case Study :
Nitration of this compound in H₂SO₄ yielded 85% para-nitro derivative, while Ac₂O/HNO₃ produced a 60:40 para/meta mixture due to altered acidity .

How do structural modifications of this compound impact its antimicrobial efficacy?

Q. Advanced

  • Electron-Withdrawing Groups : -NO₂ at the para position increased activity against S. aureus (MIC 8 μg/mL vs. 32 μg/mL for parent compound) by enhancing membrane disruption .
  • Hydrophobic Chains : Adding a C₆H₁₃ tail improved penetration into Gram-negative biofilms, reducing E. coli viability by 90% .

Mechanistic Insight :
Fluorine’s electronegativity polarizes the aromatic ring, facilitating interaction with bacterial efflux pumps (e.g., AcrAB-TolC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.